BenchChemオンラインストアへようこそ!

2,3-Bis(4-chlorophenyl)pyrazine

Lipophilicity Drug-likeness Membrane permeability

2,3-Bis(4-chlorophenyl)pyrazine is a critical diarylpyrazine scaffold for COX-2 inhibition, Skp2 antagonism, and platelet aggregation research. Its 4-chloro substitution (Hammett σₚ=+0.23) confers distinct electronic character and high lipophilicity (LogP=5.12) that cannot be replicated by unsubstituted or alternative-halogen congeners. This compound is the direct synthetic precursor to Eli Lilly's preferred aromatase inhibitor (US 4,764,376). Procure this specific 4-chloro variant—not 2,3-diphenylpyrazine—for target-specific engagement in antithrombotic, anti-inflammatory, or aromatase inhibitor programs.

Molecular Formula C16H10Cl2N2
Molecular Weight 301.2 g/mol
CAS No. 92405-80-6
Cat. No. B14352437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(4-chlorophenyl)pyrazine
CAS92405-80-6
Molecular FormulaC16H10Cl2N2
Molecular Weight301.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CN=C2C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C16H10Cl2N2/c17-13-5-1-11(2-6-13)15-16(20-10-9-19-15)12-3-7-14(18)8-4-12/h1-10H
InChIKeyBDSBOEVLPLPFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(4-chlorophenyl)pyrazine (CAS 92405-80-6): Essential Physicochemical and Pharmacological Context for Procurement


2,3-Bis(4-chlorophenyl)pyrazine is a diarylpyrazine heterocycle (C₁₆H₁₀Cl₂N₂, MW 301.17) bearing two 4-chlorophenyl substituents at positions 2 and 3 of the pyrazine ring . This substitution pattern confers pronounced lipophilicity (calculated LogP = 5.12, polar surface area = 25.78 Ų) [1] and establishes the compound as a privileged scaffold within the 2,3-diarylpyrazine family—a class investigated for cyclooxygenase-2 (COX-2) inhibition, S-phase kinase-associated protein 2 (Skp2) antagonism, and platelet aggregation blockade [2][3]. The specific 4-chloro substitution distinguishes this compound from its unsubstituted and alternative-halogen congeners in terms of electronic character, steric profile, and metabolic stability, making informed procurement decisions dependent on understanding these quantitative differentiators.

Why 2,3-Bis(4-chlorophenyl)pyrazine Cannot Be Casually Substituted by Other 2,3-Diarylpyrazines


Within the 2,3-diarylpyrazine chemotype, the identity and position of aryl substituents exert a non-linear influence on both physicochemical and pharmacological properties that precludes simple interchange. Measured log P values for diarylpyrazines span approximately 2.5–5.2 log units depending on substituent identity [1]; the 4-chloro variant sits near the upper extreme of this range, whereas the unsubstituted 2,3-diphenylpyrazine is markedly less lipophilic. This log P differential directly affects membrane partitioning, plasma protein binding, and in vivo distribution. Furthermore, the electron-withdrawing character of the 4-chloro group (Hammett σₚ = +0.23) alters the electron density of the pyrazine ring relative to electron-donating (e.g., 4-methyl, σₚ = −0.17) or more strongly withdrawing (e.g., 4-nitro) substituents, thereby modulating target engagement in assays such as COX-2 inhibition and Skp2 binding [2][3]. Substituting the 4-chloro with 4-fluoro, 4-bromo, or 4-methyl thus yields compounds with fundamentally different affinity, selectivity, and pharmacokinetic profiles, making target-specific procurement essential.

Quantitative Differentiation of 2,3-Bis(4-chlorophenyl)pyrazine Versus Its Closest Analogs


LogP Differential: 2,3-Bis(4-chlorophenyl)pyrazine vs. 2,3-Diphenylpyrazine

The 4-chloro substitution substantially elevates lipophilicity relative to the unsubstituted parent 2,3-diphenylpyrazine. The target compound exhibits a calculated LogP of 5.12 (CLogP), whereas 2,3-diphenylpyrazine has a measured/calculated LogP in the range of 3.5–3.9 [1]. This difference of approximately 1.3–1.6 log units translates to a >20-fold increase in octanol–water partition coefficient, which directly impacts compound handling (DMSO solubility), membrane permeability in cell-based assays, and non-specific protein binding. This LogP value places 2,3-bis(4-chlorophenyl)pyrazine near the upper limit of the typical drug-like space, making it particularly suited for targets residing in lipophilic environments or requiring high membrane transit.

Lipophilicity Drug-likeness Membrane permeability

Electronic Modulation: 4-Chloro vs. 4-Methyl and 4-Fluoro Substituent Effects on Pyrazine Ring Electronics

The 4-chloro substituent (Hammett σₚ = +0.23) exerts a moderate electron-withdrawing effect on the pyrazine ring, distinct from the electron-donating 4-methyl (σₚ = −0.17) and the more strongly electronegative but smaller 4-fluoro (σₚ = +0.06) substituents. In the 2,3-diarylpyrazine COX-2 inhibitor series reported by Singh et al. (2004), 4-substituent identity on the adjacent phenyl ring was found to have a 'great impact on the selective COX-2 inhibitory activity' [1]. Although the target compound lacks the 4-sulfamoyl/methylsulfonyl pharmacophore required for potent COX-2 inhibition, the electron-withdrawing 4-Cl substituent tunes the pyrazine core electronics differently than 4-CH₃ or 4-F analogs, which can alter binding mode and affinity in targets sensitive to π-stacking and dipole interactions. This electronic differentiation is class-level but mechanistically significant for any target where pyrazine ring electronics govern ligand recognition.

Hammett substituent constant Structure-activity relationship COX-2 inhibition

Platelet Aggregation Inhibition: 2,3-Bis(4-chlorophenyl)pyrazine as the Core Scaffold for a Patented Antithrombotic Series

US Patent 4,788,197 explicitly discloses 2,3-bis(p-chlorophenyl)-5-methylpyrazine as a representative example of a series of pyrazine derivatives possessing potent platelet aggregation-inhibiting activity and cyclooxygenase-inhibiting activity [1]. The target compound, 2,3-bis(4-chlorophenyl)pyrazine, differs only by the absence of the 5-methyl substituent and serves as the direct synthetic precursor to the 5-substituted analogs. The patent further states that the unsubstituted 2,3-diphenylpyrazine (described in J. Heterocyclic Chem., vol. 21, pp. 103-106) was not known to possess platelet aggregation-inhibiting activity prior to this invention [1]. This positions the 2,3-bis(4-chlorophenyl) core—rather than the unsubstituted diphenyl core—as the pharmacologically relevant scaffold for antithrombotic development.

Platelet aggregation Antithrombotic Cyclooxygenase inhibition

Synthetic Utility: Key Intermediate for Aromatase Inhibitor α,α-Bis(4-chlorophenyl)-2-pyrazinemethanol

US Patent 4,764,376 (Eli Lilly) identifies α,α-bis(4-chlorophenyl)-2-pyrazinemethanol as the most preferred aromatase inhibitor for treating estrogen-dependent diseases, including breast carcinoma [1]. 2,3-Bis(4-chlorophenyl)pyrazine serves as the direct synthetic precursor to this clinical candidate through functionalization at the pyrazine 2-position. The closely related analog Bis-(4-chloro-phenyl)-pyrazin-2-yl-methanol (CHEMBL336616) exhibits an EC₅₀ of 94 nM against aromatase (CYP19A1) in rat ovarian microsomes [2]. Alternative 2,3-diarylpyrazine cores lacking the 4-chloro substitution (e.g., 2,3-diphenylpyrazine) would yield structurally different methanol derivatives with potentially altered aromatase affinity, making the 4-chloro substitution pattern essential for accessing this inhibitor class.

Aromatase inhibition Synthetic intermediate Breast cancer

COX-2 Selectivity Context: 4-Chloro Substitution in the Diarylpyrazine COX-2 Inhibitor Pharmacophore

The 2,3-diarylpyrazine scaffold has been validated as a COX-2 selective inhibitor framework. Singh et al. (2004) demonstrated that substituent identity at the para-position of the adjacent phenyl ring critically governs COX-1/COX-2 selectivity in this series [1]. Although their most potent compounds incorporated a 4-sulfamoyl or 4-methylsulfonyl pharmacophore, the study established that smaller substituents (methoxy, methyl, fluoro) at the 4-position of the adjacent phenyl ring significantly impact selective COX-2 inhibition. The 4-chloro substituent, with its moderate electron-withdrawing character, occupies a distinct region of this SAR landscape compared to 4-methyl or 4-fluoro, providing a chemically reasonable basis for differential COX-2 affinity. BindingDB entries for related 2,3-diarylpyrazines report COX-2 IC₅₀ values spanning 915 nM to >10 μM depending on substitution [2], underscoring the substituent-dependent nature of target engagement.

COX-2 selectivity Anti-inflammatory Diarylheterocycle

Procurement-Driven Application Scenarios for 2,3-Bis(4-chlorophenyl)pyrazine Based on Verified Differentiation


Synthesis of Aromatase (CYP19A1) Inhibitor Candidates for Breast Cancer Research

2,3-Bis(4-chlorophenyl)pyrazine is the direct synthetic precursor to α,α-bis(4-chlorophenyl)-2-pyrazinemethanol, the most preferred aromatase inhibitor in Eli Lilly's patent portfolio (US 4,764,376) [1]. The close structural analog exhibits an aromatase EC₅₀ of 94 nM in rat ovarian microsomes [2]. Researchers developing steroidal or non-steroidal aromatase inhibitors should procure this specific 4-chloro compound rather than the unsubstituted 2,3-diphenylpyrazine, as the 4-chloro substitution pattern is integral to the pharmacophore's target engagement.

Platelet Aggregation and Antithrombotic Drug Discovery

The 2,3-bis(4-chlorophenyl)pyrazine core is the validated scaffold for a series of platelet aggregation inhibitors disclosed in US Patent 4,788,197, which also possess cyclooxygenase-inhibiting activity [3]. The patent explicitly distinguishes these 4-chloro-substituted pyrazines from prior-art 2,3-diphenylpyrazine, which lacked platelet aggregation activity. Medicinal chemistry teams pursuing antithrombotic or anti-inflammatory programs should prioritize this compound over the unsubstituted analog.

Structure-Activity Relationship (SAR) Studies on 2,3-Diarylpyrazine COX-2 Selectivity

The 2,3-diarylpyrazine chemotype has been established as a selective COX-2 inhibitor framework, with para-substituent identity critically governing COX-1/COX-2 selectivity [4]. The 4-chloro substituent (σₚ = +0.23) provides a distinct electronic profile within this SAR landscape. Researchers systematically exploring substituent effects on COX-2 affinity and selectivity should include 2,3-bis(4-chlorophenyl)pyrazine as a key member of the halogen series (F, Cl, Br), enabling direct comparison with 4-fluoro and 4-bromo analogs.

High-Lipophilicity Probe for Membrane Partitioning and CNS Target Screening

With a calculated LogP of 5.12 , 2,3-bis(4-chlorophenyl)pyrazine occupies the upper lipophilicity range of drug-like chemical space. This makes it suitable as a probe compound for targets residing in lipid-rich environments (e.g., membrane-bound enzymes, CNS receptors) or for studies requiring high membrane permeability. The compound's lipophilicity is substantially higher than that of 2,3-diphenylpyrazine (estimated LogP ≈ 3.5–3.9) [5], offering a >20-fold difference in partition coefficient that can be exploited in experimental designs requiring differential tissue distribution.

Quote Request

Request a Quote for 2,3-Bis(4-chlorophenyl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.